molecular formula C17H22ClN3O3S B10940827 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(phenylsulfonyl)propanamide

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(phenylsulfonyl)propanamide

Cat. No.: B10940827
M. Wt: 383.9 g/mol
InChI Key: OGLLOZDABLHUNZ-UHFFFAOYSA-N
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Description

N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE is a synthetic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable propylating agent, followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For instance, its antileishmanial activity is attributed to the inhibition of the enzyme dihydrofolate reductase, which is crucial for the survival of the parasite .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22ClN3O3S

Molecular Weight

383.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]propanamide

InChI

InChI=1S/C17H22ClN3O3S/c1-13-17(18)14(2)21(20-13)11-6-10-19-16(22)9-12-25(23,24)15-7-4-3-5-8-15/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,22)

InChI Key

OGLLOZDABLHUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C)Cl

Origin of Product

United States

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